Shizukaol A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2Z)-2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O6/c1-11-14-7-19(14)29(4)17(11)10-18-12(2)28(35)37-31(18)21(29)9-16-15-8-20(15)30(5)23(16)24(31)22(25(32)26(30)33)13(3)27(34)36-6/h14-15,17,19-21,24,26,33H,1,7-10H2,2-6H3/b22-13-/t14-,15-,17+,19-,20-,21+,24+,26+,29-,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSUZVYXPAKHQW-SFVFYCNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C5C2(C6C7=C(C5)C8CC8C7(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2([C@@H]\6C7=C(C5)[C@H]8C[C@H]8[C@@]7([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies in Shizukaol a Structural Elucidation and Analysis
Determination of Absolute Stereochemistry and Chiral Configurations
The definitive assignment of the three-dimensional arrangement of atoms, or absolute stereochemistry, for a molecule as complex as Shizukaol A is a critical and non-trivial task. The specific configuration of each of its numerous chiral centers dictates its unique biological properties. ontosight.ai The determination of these configurations relies on a combination of advanced analytical methods.
For complex natural products like this compound and its analogues, single-crystal X-ray diffraction is the benchmark technique for unambiguously determining absolute configuration. researchgate.netnih.gov This method provides a precise 3D map of the electron density within a crystal, revealing the exact spatial position of each atom and thus confirming the R/S configuration of every stereocenter. nih.govumontpellier.fr
In cases where suitable crystals for X-ray analysis are not obtainable, chiroptical methods are employed. Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for this purpose. The experimental ECD spectrum of the natural product is compared with theoretical spectra calculated for possible stereoisomers using quantum chemical methods. researchgate.netresearchgate.netresearchgate.net A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.
Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, in conjunction with computational analysis such as DP4+, can be used to assign relative and absolute configurations. researchgate.net In the context of the total synthesis of this compound, Density Functional Theory (DFT) calculations were also used to support the observed stereoselectivity of key reaction steps, further corroborating the stereochemical assignments. thieme.de
| Method | Application in Stereochemical Analysis | Reference |
| Single-Crystal X-ray Diffraction | Provides definitive 3D structure and absolute configuration of all chiral centers. | researchgate.netnih.gov |
| Electronic Circular Dichroism (ECD) | Compares experimental and computationally calculated spectra to assign absolute configuration. | researchgate.netresearchgate.net |
| NMR with Computational Analysis (e.g., DP4+) | Determines relative and absolute configurations by comparing experimental and calculated NMR parameters. | researchgate.net |
| Density Functional Theory (DFT) Calculations | Validates stereochemical outcomes of synthetic steps. | thieme.de |
Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, HRMS, X-ray Diffraction)
Once the fundamental connectivity and stereochemistry are proposed, a suite of advanced spectroscopic techniques is essential for confirmation. ontosight.ai
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the detailed molecular structure of organic compounds in solution. umontpellier.fr For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is required to assemble its complex polycyclic framework and confirm the connectivity of all atoms. ontosight.aidntb.gov.ua
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the precise elemental formula. mdpi.com This technique was crucial in studying the degradation of this compound, where it confirmed the addition of two oxygen atoms during the formation of peroxide artifacts. mdpi.comnih.gov
X-ray Diffraction: As mentioned for stereochemistry, X-ray diffraction provides the ultimate structural confirmation by yielding a complete and unambiguous three-dimensional model of the molecule as it exists in a crystal lattice. americanpharmaceuticalreview.com This includes precise bond lengths, bond angles, and torsional angles, validating the structure deduced from NMR and MS data. umontpellier.fr
Computational Chemistry Approaches for Structural Validation and Conformational Analysis (e.g., DFT, Quantum Chemical Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in validating proposed structures and exploring the conformational landscape of flexible molecules. microsoft.comaau.dk
For this compound and related compounds, quantum chemical calculations have been instrumental. mdpi.comnih.gov DFT methods were employed to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability. mdpi.com Calculations revealed that this compound has a higher HOMO energy compared to its peroxidized products, indicating its greater susceptibility to oxidation. mdpi.com
Furthermore, DFT calculations can reliably determine the free energy changes (ΔG) for reactions, which helps to explain the feasibility of observed chemical transformations. mdpi.comnih.gov This was applied to the peroxidation of this compound to demonstrate the energetic favorability of the degradation pathway. mdpi.com Conformational analysis, studying the different spatial arrangements a molecule can adopt through bond rotations, is another key application that helps understand the molecule's shape and reactivity. ic.ac.ukscribd.com
| Computational Method | Application for this compound | Finding | Reference |
| Density Functional Theory (DFT) | Calculation of HOMO-LUMO energies | This compound has a higher HOMO energy than its peroxide products, indicating it is more easily oxidized. | mdpi.com |
| Quantum Chemical Calculations | Calculation of reaction free energy (ΔG) | Confirmed the feasibility of the peroxidation reaction pathway. | mdpi.comnih.gov |
| Density Functional Theory (DFT) | Validation of stereoselectivity | Supported the stereochemical outcome of a key reduction step during total synthesis. | thieme.de |
Investigation of this compound Structural Stability and Degradation Pathways (e.g., Peroxidation Phenomena)
The structural stability of natural products is a critical factor, particularly for potential drug development. mdpi.com Research has shown that shizukaol-type dimers, including this compound, can be unstable and undergo degradation. mdpi.comresearchgate.net
A significant degradation pathway identified for this compound is peroxidation. It has been discovered that shizukaol-type dimers can be converted into peroxidized chlorahololide-type dimers, which are now considered to be artificial products generated during isolation or storage. mdpi.comresearchgate.net This transformation was confirmed using High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HR-MS), which tracked the conversion. mdpi.comnih.gov
The inherent instability of the this compound structure is attributed to the strain induced by a cyclopropane (B1198618) ring located very close to a C4-C5 double bond in one of its constituent units. mdpi.com This structural feature makes the double bond susceptible to attack. The proposed mechanism for this degradation is a free radical reaction, where oxygen radicals in the air attack the unstable C4-C5 double bond, leading to the formation of peroxide products. mdpi.com Quantum chemistry calculations have further elucidated this pathway, showing that the formation of a 4β-hydroperoxyl product is the most energetically favorable outcome, which is consistent with the structures of the isolated artifacts. mdpi.comnih.gov
Biosynthetic Pathways and Genetic Foundations of Shizukaol a Production
Proposed Biosynthetic Routes and Intermediate Identification (e.g., Lindenane Sesquiterpenoid Oligomerization)
The biosynthesis of Shizukaol A is believed to culminate in a significant oligomerization event, specifically the dimerization of two lindenane sesquiterpenoid monomer units. rsc.orgscu.edu.cn This process is proposed to be a hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, which forms the core heptacyclic framework of the molecule from two simpler precursors. researchgate.netrsc.org this compound is classified as a head-to-back [4+2] type dimer, which describes the specific orientation of the two monomer units as they join. rsc.org
Key insights into this pathway were derived from pyrolysis (thermal decomposition) experiments on this compound. When heated in a sealed tube, this compound undergoes a retro-Diels-Alder reaction, breaking down into two less complex components: the known monomer chloranthalactone A and a relatively unstable diene. researchgate.netnih.gov This decomposition strongly suggests that the forward reaction in nature—the biosynthesis—involves the joining of these or structurally similar monomeric lindenane units. researchgate.net
Further research has led to the proposal of a highly reactive triene, often designated as TE1 or triene 1, as a crucial common intermediate in the formation of not only this compound but also a variety of other lindenane oligomers. rsc.orgscu.edu.cnnih.gov The currently accepted hypothesis posits that this compound is formed via the dimerization of this triene intermediate (acting as the diene) with a dienophile, specifically the monomer chloranthalactone A. scu.edu.cn This proposed route, featuring an enzymatic endo-Diels-Alder reaction, effectively explains the formation of the complex and stereochemically dense structure of this compound. researchgate.net
| Proposed Key Intermediates in this compound Biosynthesis | Role in Pathway | Supporting Evidence |
| Lindenane Monomers | Basic building blocks for dimerization. | Isolation of monomeric lindenanes from Chloranthus species. nih.govjst.go.jp |
| Chloranthalactone A | The specific dienophile monomer that couples with a diene to form this compound. scu.edu.cn | Identified as a product of this compound pyrolysis. researchgate.netnih.gov |
| Unstable Diene (e.g., "diene 5") | The diene partner in the Diels-Alder reaction; proposed precursor. researchgate.net | Identified as a product of this compound pyrolysis. researchgate.net |
| Triene Intermediate (TE1) | A proposed common biosynthetic precursor for various lindenane oligomers, acting as the diene. rsc.orgscu.edu.cnnih.gov | Validated through biomimetic synthesis where it successfully yields this compound. scu.edu.cn |
Enzymatic Components and Mechanistic Steps in Biosynthesis
While the chemical steps of the this compound pathway are increasingly understood, the specific enzymatic machinery that catalyzes these transformations in Chloranthus japonicus remains largely uncharacterized. The central mechanistic step is believed to be an enzyme-catalyzed [4+2] cycloaddition. researchgate.netnih.gov Such enzymes, often called Diels-Alderases, are known to exist in nature and are capable of controlling the immense regio- and stereoselectivity required to produce a single, complex product like this compound. nih.gov
The biosynthesis would begin with the universal terpenoid pathway, where isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are used to construct farnesyl pyrophosphate (FPP). A specific terpene synthase would then cyclize FPP to create the core lindenane skeleton. Subsequent tailoring enzymes, likely cytochrome P450 monooxygenases and dehydrogenases, would then modify this skeleton to produce the monomeric precursors, such as chloranthalactone A and the reactive triene intermediate.
However, direct evidence for a specific Diels-Alderase governing this compound formation is currently lacking in the scientific literature. Some studies have demonstrated that the dimerization can proceed non-enzymatically under simulated physiological conditions, suggesting the possibility that the final cycloaddition could occur spontaneously in the plant once the monomeric precursors are formed. nih.govresearcher.life It is plausible that the cellular environment within the plant is sufficient to facilitate this reaction without a dedicated enzyme, or that a general acid-base catalyst, rather than a highly specific enzyme, is involved.
Genetic Studies Pertaining to this compound Bioproduction
As of mid-2024, specific genetic studies focused on the bioproduction of this compound have not been extensively reported. Research has not yet identified the gene cluster or the specific genes encoding the enzymes, such as the lindenane synthase or a putative Diels-Alderase, responsible for its synthesis in Chloranthus japonicus. The available literature focuses predominantly on the isolation, structural elucidation, and chemical synthesis of this compound and related compounds. nih.govmdpi.comgoogle.com
While direct genetic evidence is absent, a general framework for the genetic basis of its production can be inferred. The biosynthesis would depend on the expression of genes for the core terpenoid pathway (for FPP synthesis), a terpene synthase gene for the formation of the lindenane skeleton, and genes for various tailoring enzymes (e.g., P450s, dehydrogenases) that create the final monomer structures. The identification and characterization of these genes remain a future goal for researchers in the field.
Biomimetic Insights Guiding Chemical Synthesis
The proposed biosynthetic pathway for this compound has been a powerful source of inspiration for its total chemical synthesis. thieme.dethieme.de The central hypothesis of a hetero-Diels-Alder reaction has served as the cornerstone for multiple successful synthetic campaigns, which in turn have provided strong evidence validating the proposed biogenetic route. researchgate.netscu.edu.cnnih.gov
Chemists have successfully mimicked nature's approach by designing and synthesizing the proposed monomeric precursors and reacting them under laboratory conditions to construct the complex heptacyclic core of this compound. researchgate.netresearchgate.net For instance, the research group of Xiao-Shui Peng reported a total synthesis of this compound that utilized a modified biomimetic Diels-Alder reaction between a synthesized diene and an ethylene (B1197577) species (dienophile), mirroring the proposed biological cycloaddition. researchgate.netnih.gov This work was directly inspired by the analysis of this compound's pyrolysis products. researchgate.netnih.gov
Similarly, Bo Liu's research group achieved biomimetic syntheses of this compound and other lindenane oligomers. scu.edu.cnnih.gov Their strategy involved the synthesis of the proposed triene intermediate (TE1) and its subsequent reaction with chloranthalactone A, which successfully yielded this compound under mild conditions. scu.edu.cn These biomimetic syntheses, which successfully replicate the proposed key bond-forming event outside of a biological system, provide powerful corroborating evidence for the hypothesized biosynthetic pathway. scu.edu.cnnih.gov Many of these synthetic routes feature a reaction cascade that includes furan (B31954) formation, alkene isomerization, and the pivotal Diels-Alder cycloaddition, demonstrating how chemical strategy can be guided by biogenetic hypotheses. nih.gov
Chemical Synthesis and Derivatization Strategies for Shizukaol a
Total Synthesis Approaches and Methodologies
The total synthesis of complex natural products like Shizukaol A is a significant achievement in organic chemistry, requiring meticulous strategic planning and mastery of diverse synthetic methods. ijarsct.co.in The approaches to this compound have been heavily influenced by its inherent structure, leading to elegant biomimetic strategies.
The central strategy in the total synthesis of this compound is rooted in a biomimetic approach inspired by biosynthetic hypotheses and pyrolysis experiments. researchgate.netnih.gov Pyrolysis of the natural product in a sealed tube results in a retro-Diels-Alder reaction, fragmenting the molecule into two key monomeric lindenane-type sesquiterpenoids: an unstable diene and the known compound chloranthalactone A. researchgate.netresearchgate.netnih.gov
This observation established the primary retrosynthetic disconnection: an intermolecular [4+2] cycloaddition (Diels-Alder reaction) to form the central six-membered ring that links the two monomeric units. researchgate.netresearchgate.net This key disconnection simplifies the complex heptacyclic target into two more manageable synthons, a diene and a dienophile. Further retrosynthetic analysis traces these monomers back to readily available chiral starting materials, such as the Wieland-Miescher ketone or (+)-verbenone. researchgate.netresearchgate.netmsu.edursc.org
Key Disconnections in this compound Retrosynthesis
| Disconnection Point | Reaction Type | Resulting Fragments |
|---|---|---|
| Central Six-Membered Ring | Retro-Diels-Alder | Lindenane-type Diene & Dienophile (e.g., Chloranthalactone A) |
With over ten contiguous stereocenters, controlling the stereochemistry throughout the synthesis is a paramount challenge. researchgate.netthieme.de The absolute and relative stereochemistry of the final molecule is dictated by the chirality of the precursors and the stereoselectivity of the key reactions.
Synthetic strategies achieve stereocontrol through several methods:
Chiral Pool Synthesis: The syntheses often commence from commercially available chiral building blocks, such as the Wieland-Miescher ketone or (+)-verbenone. researchgate.netmsu.edu This embeds initial stereocenters from the start, influencing the stereochemical outcome of subsequent transformations.
Asymmetric Reactions: For the synthesis of related lindenane oligomers, catalytic asymmetric reactions like the Nelson's ketene-aldehyde cycloaddition have been employed to establish key stereocenters with high enantioselectivity. nih.gov
Diastereoselective Transformations: The inherent chirality in the synthetic intermediates is used to direct the formation of new stereocenters. The crucial Diels-Alder reaction, for instance, proceeds with high endo-selectivity, which is a critical factor in establishing the correct relative stereochemistry of the newly formed ring. researchgate.netresearchgate.net Chiral auxiliaries, which are temporarily incorporated into the substrate to direct a reaction's stereochemistry, are also a fundamental tool in this context. york.ac.ukwikipedia.org In the synthesis of a related shizukaol, a diastereoselective nucleophilic substitution guided by a phase transfer catalyst was used to construct a quaternary stereocenter. nih.gov
The cornerstone of this compound total synthesis is the biomimetic intermolecular endo-Diels-Alder reaction. researchgate.netresearchgate.netrsc.org This cycloaddition reaction constructs the complex heptacyclic core by coupling a synthesized lindenane diene with a dienophile partner. researchgate.netnih.gov The success of this strategy validates the proposed biogenetic pathway for this family of natural products. thieme.denih.gov In 2017, the first total syntheses of the related dimeric compounds shizukaol D and sarcandrolide J were reported using a cascade protocol that featured a furan (B31954) formation, alkene isomerization, and a culminating Diels-Alder reaction. nih.govmsu.edu
The synthesis of the requisite diene and dienophile monomers involves a sequence of other critical transformations. Peng and coworkers, in their successful total synthesis of this compound, utilized several key reactions to prepare the precursors from the Wieland-Miescher ketone. researchgate.netnih.govnih.gov
Key Synthetic Transformations in the Total Synthesis of this compound
| Reaction Type | Purpose | Key Reagents/Conditions |
|---|---|---|
| Diels-Alder Reaction | Construction of the central ring and linking of monomer units. | Thermal conditions (e.g., refluxing in xylene). researchgate.net |
| Horner-Wadsworth-Emmons Olefination | Intramolecular formation of a butenolide ring in a precursor. | Used to construct a key ethylene (B1197577) species. researchgate.netnih.govnih.gov |
| Z-selective Olefination | Stereoselective formation of a double bond in a precursor. | Utilized α-siloxy ketone with ynolate anions. researchgate.netnih.govnih.gov |
| Allylic Oxidation | Introduction of oxygen functionality. | SeO₂, t-BuOOH. msu.edu |
| Intramolecular Cyclopropanation | Formation of a cyclopropane (B1198618) ring in an intermediate. | Palladium-catalyzed reaction of a hydrazone. msu.edu |
The synthesis of this compound is fraught with challenges that have spurred significant innovation. ijarsct.co.in
Challenge: Molecular Complexity: The sheer density of stereocenters and the intricate, strained heptacyclic framework present a formidable synthetic puzzle. researchgate.netresearchgate.net
Challenge: Dimerization: Constructing the dimeric structure via an intermolecular reaction is inherently challenging due to competing side reactions and the difficulty in controlling the regiochemistry and stereochemistry of the coupling. researchgate.netmsu.edu
Challenge: Precursor Instability: The diene monomer required for the key Diels-Alder reaction is often unstable, complicating its synthesis, purification, and use. researchgate.netresearchgate.net
Key innovations have been instrumental in overcoming these hurdles:
Innovation: Biomimetic Diels-Alder Strategy: The adoption of a synthesis plan that mimics the proposed natural formation of the molecule proved to be a highly effective and elegant solution for assembling the complex core. researchgate.netthieme.de
Innovation: Divergent Synthesis: Peng's synthetic route was designed to be divergent, allowing for the synthesis of both this compound and the related Shizukaol E from a common set of intermediates by simply varying the dienophile partner in the final cycloaddition step. researchgate.net
Innovation: Cascade Reactions: The use of cascade reactions, as demonstrated in the synthesis of Shizukaol D by Liu's group, provides a powerful method for rapidly increasing molecular complexity from simpler precursors in a highly efficient manner. nih.govmsu.edu
Application of Diels-Alder Reactions and Other Key Transformations
Semi-synthesis and Partial Synthesis from Natural Precursors
Structure-Activity Relationship (SAR) Studies of Synthesized Analogues (e.g., Modified Scaffolds, Functional Group Variations)
The intricate architecture of this compound, a dimeric lindenane sesquiterpenoid, has spurred extensive research into its biological activities and those of its analogues. Through the isolation of naturally occurring derivatives and the development of synthetic strategies, researchers have been able to probe the structure-activity relationships (SAR) of this class of compounds, particularly concerning their potent antimalarial, anti-HIV, and anti-inflammatory effects. These studies have revealed that specific structural motifs and functional groups are crucial for bioactivity, and that modifications to the core scaffold or its substituents can lead to significant changes in potency and selectivity.
Initial investigations into the SAR of dimeric lindenane sesquiterpenoids (DLS) highlighted the importance of the ester-containing side chains, particularly at positions C-13' and C-15', for their antimalarial properties. A comprehensive study of 44 lindenane-type sesquiterpenoids against the chloroquine-resistant Dd2 strain of Plasmodium falciparum demonstrated that several dimers exhibited potent antiplasmodial activities. nih.govresearchgate.net This foundational work paved the way for more detailed explorations of how specific structural variations impact biological function.
Subsequent research has further refined our understanding of the SAR for this compound class. Key findings indicate that modifications at the C-13' and C-15' positions can dramatically influence antimalarial potency. sciengine.com For instance, the presence and nature of the ester groups at these sites are critical. The discovery of an analogue with an EC50 value in the picomolar range underscores the immense potential for enhancing activity through targeted structural modifications. sciengine.com
The core heptacyclic framework of this compound and its congeners provides a rigid scaffold upon which various functional groups can be appended. researchgate.netnih.gov Studies have shown that even subtle changes, such as the stereochemistry or the nature of the ester side chains, can have a profound effect on biological activity.
Beyond antimalarial effects, some this compound analogues have demonstrated notable anti-HIV and anti-inflammatory activities. For example, Shizukaol B, cyclothis compound, and Shizukaol F have been shown to inhibit the expression of cell adhesion molecules, suggesting potential for anti-inflammatory applications. nih.gov Furthermore, certain lindenane sesquiterpenoid dimers isolated from Chloranthus japonicus have exhibited inhibitory effects on HIV-1 replication. nih.gov
The following data tables summarize the key findings from various SAR studies, detailing the structural modifications of this compound analogues and their corresponding biological activities.
Table 1: Structure-Activity Relationship of this compound Analogues Against Plasmodium falciparum
| Compound | Modification from this compound | IC50/EC50 (nM) against Dd2 strain | Reference |
| This compound | - | 27 ± 3 | sciengine.com |
| Analogue 1 | Change in ester group at C-15' | 4.3 ± 0.3 pM | sciengine.com |
| Shizukaol B | Modification at C-13' and C-15' | 27 ± 3 | sciengine.com |
| Shizukaol G | Hydroxylation at C-7'' | 13 ± 1 | sciengine.com |
| Sarglabolide C | Modification of the macrocyclic ring | 9.7 ± 1.3 | sciengine.com |
| Analogue with E-isomer side chain | E-isomer of methyl (Z)-5-hydroxy-4-oxopent-2-enoate motif | 102 ± 8 | sciengine.com |
Table 2: Anti-inflammatory and Anti-HIV Activity of this compound Analogues
| Compound | Biological Activity | MIC/EC50 | Reference |
| Shizukaol B | Inhibition of PMA-induced homotypic aggregation of HL-60 cells | 34.1 nM (MIC) | nih.gov |
| Cyclothis compound | Inhibition of PMA-induced homotypic aggregation of HL-60 cells | 0.9 µM (MIC) | nih.gov |
| Shizukaol F | Inhibition of PMA-induced homotypic aggregation of HL-60 cells | 27.3 nM (MIC) | nih.gov |
| Chlorajaponilide F | Inhibition of wild-type HIV-1 replication | 3.08 µM | nih.gov |
| Chlorajaponilide G | Inhibition of wild-type HIV-1 replication | 17.16 µM | nih.gov |
These SAR studies provide a critical framework for the rational design of new this compound-based therapeutic agents. The identification of key pharmacophores and the understanding of how structural modifications modulate bioactivity are essential for optimizing potency, selectivity, and pharmacokinetic properties. The remarkable potency of some analogues highlights the therapeutic potential of this natural product family.
Advanced Analytical and Pharmacokinetic Methodologies in Shizukaol a Research
Development of Sensitive Detection and Quantification Methods in Complex Biological Matrices
The accurate assessment of Shizukaol A's activity and pharmacokinetic profile relies on sensitive and specific detection methods capable of measuring the compound in complex biological environments, such as cell lysates and plasma. While direct quantification methods for this compound in biological matrices are still under development, current research often relies on quantifying its biological effects. For instance, in studies evaluating its anti-inflammatory properties, the concentration of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells is measured using the Griess reagent, and the levels of various inflammatory cytokines are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs). researchgate.net this compound was found to inhibit NO production with a half-maximal inhibitory concentration (IC50) of 13.79 ± 1.11 μM. researchgate.net
For direct detection and quantification of complex molecules in biological samples, ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are the gold standard. orcid.orgjmb.or.kr These approaches often involve meticulous sample preparation, including solid-phase extraction to isolate the analyte from interfering matrix components and sometimes derivatization to enhance ionization efficiency and detection sensitivity. orcid.org Although a specific, validated LC-MS/MS method for this compound quantification in plasma or tissue is not yet widely published, the principles for its development would follow established protocols for other natural products.
Table 1: Overview of Analytical Methodologies in this compound Research
| Methodology | Application in this compound Research | Key Findings / Purpose | Citations |
|---|---|---|---|
| HPLC-HR-MS | Analysis of chemical transformations and structural elucidation of Shizukaol-type dimers. | Confirmed the conversion of shizukaol-type dimers into peroxidized chlorahololide-type dimers. | x-mol.comnih.govmdpi.com |
| LC-MS/MS | Metabolite profiling and identification. A standard technique for high-throughput screening of secondary metabolites. | Used as a general approach for metabolite identification and profiling of natural product extracts. | jmb.or.krresearchgate.net |
| Molecular Docking | Computational prediction of the binding interaction between this compound and its protein target. | Identified High Mobility Group Box 1 (HMGB1) as a potential target with strong binding affinity. | researchgate.net |
| Drug Affinity Responsive Target Stability (DARTS) | Experimental validation of the interaction between this compound and its protein target in cell lysates. | Confirmed that this compound directly binds to and stabilizes the HMGB1 protein. | researchgate.net |
Application of Hyphenated Techniques (e.g., HPLC-HR-MS, LC-MS/MS) for Analysis and Metabolite Profiling
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable in the study of natural products like this compound. High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HR-MS) has been particularly valuable.
In one significant study, HPLC-HR-MS was used to investigate the stability of shizukaol-type dimers. nih.govmdpi.com Researchers observed that these dimers could be converted into peroxidized chlorahololide-type dimers, suggesting this transformation might be an artifact of the extraction or storage process. x-mol.com The analysis of purified Shizukaol C by HPLC-HR-MS showed a retention time of 13.1 minutes and a quasimolecular ion peak at m/z 633.2997 [M − H]⁻. mdpi.com Over a period of 30 days, new, more prominent peaks appeared in the chromatogram, which were identified as peroxide products, confirming the transformation. mdpi.com This demonstrates the power of HPLC-HR-MS in not only identifying compounds but also in monitoring their chemical stability and transformations. nih.govmdpi.com
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is another cornerstone technique, primarily for metabolite profiling. jmb.or.krresearchgate.net LC-MS/MS-based molecular networking provides an innovative approach to rapidly screen for and identify metabolites in complex mixtures. researchgate.net While a detailed metabolite profile of this compound in a biological system has not been fully elucidated, this technique would be the method of choice. The process involves analyzing crude extracts to detect parent compounds and their metabolites based on their mass-to-charge ratios and fragmentation patterns, which can then be compared against spectral libraries for identification. illinois.edumdpi.com
Target Identification Methodologies (e.g., Molecular Docking, Drug Affinity Responsive Target Stability (DARTS))
Identifying the molecular targets of a bioactive compound is crucial to understanding its mechanism of action. For this compound, a combination of computational and experimental approaches has successfully pinpointed a key protein interaction.
Molecular Docking: This in silico method predicts how a small molecule like this compound fits into the binding site of a protein. nih.govbiorxiv.org Studies on this compound's anti-inflammatory mechanism used molecular docking to screen for potential targets. researchgate.net The results indicated a strong binding affinity between this compound and High Mobility Group Box 1 (HMGB1), a protein involved in inflammatory responses. researchgate.net
Drug Affinity Responsive Target Stability (DARTS): DARTS is a powerful experimental technique used to validate computational predictions and discover new targets without modifying the small molecule. escholarship.orgspringernature.com The principle is that when a small molecule binds to its target protein, it increases the protein's thermodynamic stability, making it more resistant to degradation by proteases. frontiersin.orgresearchgate.net This change can be detected by analyzing protein levels after limited proteolysis. In the case of this compound, DARTS experiments were performed using cell lysates treated with the compound. The results confirmed that this compound directly binds to HMGB1, validating the findings from molecular docking and solidifying HMGB1 as a direct target. researchgate.net
Table 2: Summary of Target Identification Findings for this compound
| Methodology | Identified Target | Mechanism of Action Implication | Citation |
|---|---|---|---|
| Molecular Docking & DARTS | High Mobility Group Box 1 (HMGB1) | This compound exerts its anti-inflammatory effect by directly binding to HMGB1, which in turn regulates the Nrf2/HO-1 signaling pathway. | researchgate.net |
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro ADME studies are critical for predicting a compound's pharmacokinetic properties. sygnaturediscovery.comnih.gov These studies provide mechanistic insights into a molecule's ability to cross biological membranes (absorption), its metabolic stability, and its potential biotransformation pathways.
Membrane Permeability: A molecule's ability to cross the cell membrane is governed by factors like size, polarity, and its capacity for conformational changes. nih.gov While some large natural products like Cyclosporin A are known to be membrane permeable, specific data on this compound's permeability is limited. nih.gov Studies on related compounds, such as Shizukaol D, have shown effects on mitochondrial membrane permeability as part of their mechanism of inducing apoptosis, but this is distinct from passive absorption across the cell membrane. researchgate.netresearchgate.net Standard in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), would be required to quantify the passive diffusion of this compound. nih.gov
Biotransformation Pathways: Understanding how a compound is metabolized is key to predicting its bioavailability and clearance. mdpi.com In vitro studies using human liver microsomes or hepatocytes are standard for identifying metabolic pathways. nih.govmdpi.com For this compound, research has already identified a significant chemical transformation pathway where shizukaol-type dimers convert to peroxidized chlorahololide-type dimers. nih.govmdpi.com This peroxidation represents a potential biotransformation or degradation pathway. Common metabolic reactions for terpenoid compounds include oxidation, hydroxylation, and conjugation with molecules like glucuronic acid (glucuronidation) to increase water solubility and facilitate excretion. mdpi.comfrontiersin.org A comprehensive study using LC-HR-MS to analyze incubations of this compound with liver S9 fractions or hepatocytes would be necessary to formally map its metabolic fate. mdpi.com
Table 3: Potential Biotransformation Reactions of this compound
| Reaction Type | Description | Evidence/Rationale | Citations |
|---|---|---|---|
| Peroxidation | Conversion of shizukaol-type dimers into peroxidized chlorahololide-type dimers. | Observed experimentally using HPLC-HR-MS analysis of shizukaol compounds over time. | nih.govmdpi.com |
| Oxidation/Hydroxylation | Addition of oxygen or hydroxyl groups, a common Phase I metabolic reaction for many natural products. | A predicted pathway for terpenoids, catalyzed primarily by cytochrome P450 enzymes. | mdpi.comfrontiersin.org |
| Glucuronidation | Conjugation with glucuronic acid, a common Phase II reaction that increases water solubility for excretion. | A predicted pathway for terpenoids and their hydroxylated metabolites. | mdpi.comresearchgate.net |
Mentioned Compounds
Preclinical Research Models and Experimental Methodologies for Shizukaol a Studies
Utilization of In Vitro Cell Culture Models for Efficacy and Mechanism Elucidation
In vitro cell culture models are fundamental tools for the initial screening and mechanistic investigation of therapeutic compounds. These systems offer a controlled environment to study the direct effects of Shizukaol A on specific cell types.
Two-dimensional (2D) Cell Monolayer Cultures
Two-dimensional cell monolayers are a widely used in vitro model due to their simplicity and cost-effectiveness. In these cultures, cells are grown as a single layer on a flat surface. nih.gov Several cell lines have been instrumental in characterizing the bioactivity of this compound and related compounds.
RAW 264.7 Macrophages: This murine macrophage-like cell line is a classic model for studying inflammation. mdpi.comnih.govnih.gov In studies involving this compound, RAW 264.7 cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, mimicking bacterial infection. researchgate.netmdpi.com Researchers then assess the ability of this compound to mitigate this response by measuring the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. researchgate.netmdpi.com For instance, one study found that this compound significantly inhibited NO production in LPS-stimulated RAW 264.7 cells, with a half-maximal inhibitory concentration (IC50) of 13.79 ± 1.11 μM. researchgate.net This inhibitory effect was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. researchgate.net Further investigations revealed that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and nuclear translocation of NF-κB and targeting the HMGB1/Nrf2/HO-1 pathway. researchgate.net
HepG2 Cells: The HepG2 cell line, derived from human hepatocellular carcinoma, is a well-established model for liver-related studies, including cancer and metabolic research. plos.orgmdpi.com While direct studies on this compound using HepG2 cells are limited in the provided search results, research on a related compound, Shizukaol D, offers valuable insights. Shizukaol D has been shown to inhibit the growth of liver cancer cells, including HepG2, by modulating the Wnt signaling pathway. plos.orgresearchgate.netnih.gov It was also found to activate AMP-activated protein kinase (AMPK), a key regulator of metabolism, leading to reduced triglyceride and cholesterol levels in HepG2 cells. plos.org These findings suggest that this compound may have similar activities that could be explored using the HepG2 cell model.
C2C12 Myoblasts: The C2C12 cell line, derived from murine myoblasts, is a widely used model for studying skeletal muscle development and metabolism. nih.govejh.itresearchgate.netfrontiersin.org Research on a related compound, shizukaol F, demonstrated its ability to increase AMPKa phosphorylation and glucose uptake in C2C12 cells, suggesting a role in modulating glucose metabolism. nih.gov This indicates the potential utility of the C2C12 cell line for investigating the metabolic effects of this compound.
Table 1: Research Findings from 2D Cell Monolayer Cultures for this compound and Related Compounds
| Compound | Cell Line | Model System | Key Research Findings | Citation |
|---|---|---|---|---|
| This compound | RAW 264.7 | LPS-induced inflammation | Inhibited NO production (IC50: 13.79 ± 1.11 μM); Downregulated iNOS and COX-2; Inhibited NF-κB and targeted the HMGB1/Nrf2/HO-1 pathway. | researchgate.net |
| Shizukaol D | HepG2, SMMC-7721, SK-HEP1 | Liver Cancer | Inhibited cell growth by modulating the Wnt signaling pathway. | plos.orgresearchgate.netnih.gov |
| Shizukaol D | HepG2 | Metabolism | Activated AMPK, leading to decreased triglyceride and cholesterol levels. | plos.org |
| Shizukaol F | C2C12 | Glucose Metabolism | Increased AMPKa phosphorylation and glucose uptake. | nih.gov |
Three-dimensional (3D) Spheroid and Organoid Models
Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as more physiologically relevant systems compared to 2D monolayers. mdpi.comnih.govupmbiomedicals.commdpi.com They better mimic the complex cell-cell and cell-matrix interactions found in vivo. mdpi.comnih.govmdpi.com Spheroids are simpler aggregates of cells, while organoids are more complex structures that can self-organize to resemble the architecture of an organ. upmbiomedicals.commdpi.com
Currently, there is no specific research available detailing the use of 3D spheroid or organoid models in studies of this compound. However, the advancement of these models presents a significant opportunity for future research. nih.govfrontiersin.orgthermofisher.com For instance, liver organoids could provide a more accurate platform to investigate the anti-cancer and metabolic effects of this compound observed in 2D HepG2 cell cultures. plos.orgplos.org Similarly, 3D models of inflamed tissues could offer deeper insights into the anti-inflammatory mechanisms of this compound.
Application of Ex Vivo Tissue Models
Ex vivo tissue models involve the use of tissues or organs taken from an organism and studied in a laboratory setting. uni-stuttgart.deexadex-innov.com These models maintain the native tissue architecture and cellular diversity, providing a bridge between in vitro and in vivo studies. nih.govnih.gov
There is currently no published research on the application of ex vivo tissue models in the study of this compound. Future research could utilize ex vivo models, such as human skin explants or precision-cut lung slices, to investigate the effects of this compound in a more complex biological context. nih.govgenoskin.com For example, an ex vivo skin inflammation model could be used to assess the topical anti-inflammatory potential of this compound.
In Vivo Animal Models for Proof-of-Concept and Mechanistic Validation
In vivo animal models are crucial for validating the therapeutic potential and understanding the systemic effects of a compound. scielo.brslideshare.netasianjpr.com These models allow for the investigation of pharmacokinetics, efficacy in a whole-organism context, and potential toxicities.
While direct in vivo studies specifically on this compound are not extensively detailed in the provided search results, research on related compounds and the general use of animal models for inflammation and cancer provide a framework for potential future studies. For instance, rodent models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, are standard for evaluating anti-inflammatory agents. scielo.brasianjpr.com In such models, the efficacy of this compound could be assessed by measuring reductions in swelling, inflammatory cell infiltration, and cytokine levels.
For cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to test the anti-tumor activity of new compounds. mdpi.comnih.govmdpi.com Based on the in vitro findings against liver cancer cell lines, a potential in vivo study could involve implanting HepG2 cells into mice and then treating them with this compound to evaluate its effect on tumor growth. plos.orgresearchgate.netnih.govresearchgate.net
Table 2: Potential In Vivo Animal Models for this compound Studies
| Disease Model | Animal Model | Experimental Approach | Potential Endpoints | Citation |
|---|---|---|---|---|
| Inflammation | Murine models (e.g., rats, mice) | Induction of inflammation using agents like carrageenan or LPS. | Paw edema volume, inflammatory cell infiltration, cytokine levels. | scielo.brasianjpr.comresearchgate.net |
| Cancer | Immunocompromised mice | Xenograft implantation of human cancer cells (e.g., HepG2). | Tumor volume and weight, survival rate, biomarker analysis. | mdpi.comnih.govresearchgate.net |
Future Research Directions and Translational Perspectives for Shizukaol a
Addressing Challenges in Shizukaol A Research
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent is currently hampered by several significant hurdles. These challenges primarily revolve around its structural characteristics, the efficiency of its procurement, and the intricacy of its chemical synthesis.
Structural Instability: A notable challenge in working with this compound is its inherent structural instability. The molecule is a shizukaol-type sesquiterpene dimer, and this class of compounds is known to be unstable. researchgate.net This instability is attributed to the conjugation of cyclopropane (B1198618) and the C4-C5 double bond within its structure, which is further destabilized by the tension of the cyclopropane ring. researchgate.net It has been observed that shizukaol-type dimers can undergo peroxidation, converting into peroxidized chlorahololide-type dimers. researchgate.net Pyrolysis of this compound results in a retro-Diels-Alder fragmentation, breaking it down into two smaller, unstable molecules, chloranthalactone A and a diene. researchgate.netresearchgate.net This instability poses significant challenges for its isolation, storage, and the development of stable pharmaceutical formulations.
Low Yield: The natural abundance of this compound is exceedingly low. thieme.de For instance, one study reported a yield of only 20 mg of a related compound, shizukaol D, from 10 kg of the plant Chloranthus japonicus, which amounts to a mere 0.0002% yield. plos.org This scarcity from natural sources makes it difficult to obtain sufficient quantities for extensive biological and preclinical studies. thieme.de
Integration of Omics Technologies for Comprehensive Biological Understanding
To gain a deeper understanding of the biological mechanisms of this compound, the integration of "omics" technologies is a promising future direction. These technologies, including genomics, proteomics, and metabolomics, allow for a system-wide analysis of the molecular changes induced by a compound. researchgate.net
Proteomics for Target Identification: Proteomics, the large-scale study of proteins, has already proven valuable in this compound research. A proteomics-based method known as Drug Affinity Responsive Target Stability (DARTS) was successfully used to identify high-mobility group box 1 (HMGB1) as a direct molecular target of this compound. researchgate.net This discovery was crucial in elucidating its anti-inflammatory mechanism. researchgate.net Future proteomics studies could uncover additional protein targets and signaling pathways affected by this compound, providing a more complete picture of its pharmacological effects. Chemical proteomics approaches have also been used to differentiate the molecular targets of enantiomers of other sesquiterpenoid dimers, a strategy that could be applied to this compound and its stereoisomers. researchgate.net
Genomics and Transcriptomics for Mechanistic Insights: While specific genomics or transcriptomics studies on this compound have not been extensively reported, these approaches hold significant potential. By analyzing changes in gene expression in response to this compound treatment, researchers could identify the genetic pathways that are modulated by the compound. This could reveal, for example, how this compound influences the expression of genes involved in inflammation, cell proliferation, or viral replication.
Metabolomics for Understanding Physiological Effects: Metabolomics, the study of small-molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism. pathogen-ri.euresearchgate.netunivr.it Analyzing the metabolic fingerprint of cells treated with this compound could reveal how it impacts cellular metabolism. pathogen-ri.euresearchgate.netunivr.it For instance, it could show whether the compound affects key metabolic pathways such as glycolysis or lipid metabolism, which are often dysregulated in diseases like cancer. researchgate.net A study on the related compound shizukaol D has already shown that it can inhibit lipid content in hepatic cells by affecting mitochondrial function and activating AMPK, a key regulator of cellular energy metabolism. plos.org
By integrating data from these different omics platforms, a more holistic and systems-level understanding of this compound's biological activity can be achieved, which will be instrumental in identifying its most promising therapeutic applications.
Potential for Combination Therapies and Synergistic Effects with Established Agents
Given the multifaceted nature of many diseases, particularly cancer, combination therapy has become a cornerstone of modern medicine. This approach, which involves using multiple drugs that act on different targets or pathways, can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. jmb.or.kr This can also help in overcoming drug resistance and reducing the required doses of individual drugs, thereby minimizing toxicity. jmb.or.krfrontiersin.org
While specific studies on the use of this compound in combination therapies are yet to be published, its known biological activities suggest that it could be a promising candidate for such strategies. For instance, the ability of the related compound shizukaol D to modulate the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancer, suggests its potential for use with other anticancer agents that target different oncogenic pathways. nih.govsemanticscholar.orgmdpi.com Natural products are increasingly being explored in combination with conventional anticancer drugs to enhance their efficacy. frontiersin.org Studies on other natural products, such as sulforaphane (B1684495) and ginsenosides, have demonstrated their ability to synergize with chemotherapy drugs, improve their therapeutic index, and reduce their side effects. frontiersin.orgfrontiersin.org
Future research should focus on systematically evaluating the potential synergistic effects of this compound with established therapeutic agents for various diseases. For example, in the context of cancer, it would be valuable to investigate its combination with standard-of-care chemotherapeutics or targeted therapies. Such studies would involve in vitro experiments to assess synergy, followed by in vivo studies in animal models to confirm the enhanced efficacy and safety of the combination.
Exploration of Unexplored Biological Activities and Novel Pharmacological Targets
While this compound and its related compounds have been reported to possess anti-inflammatory, anti-HIV, and anticancer activities, the full spectrum of their biological potential remains largely unexplored. plos.orgnih.gov The complex and unique chemical structure of this compound suggests that it may interact with a variety of biological targets, leading to a broader range of pharmacological effects than currently known.
The discovery that this compound targets HMGB1 to exert its anti-inflammatory effects is a significant step, but it is likely that other molecular targets exist. researchgate.net The continued application of target identification technologies, such as chemical proteomics and thermal shift assays, will be crucial in uncovering these novel targets. researchgate.net Furthermore, the isolation of new lindenane-type sesquiterpenoid dimers from natural sources continues to reveal compounds with unique structural features and interesting biological activities, such as anti-neuroinflammatory and cytotoxic effects. nih.govresearcher.life This suggests that further screening of this compound and the synthesis of its structural analogues could lead to the discovery of new and unexpected therapeutic properties. researchgate.net
Future research should involve broad-based pharmacological screening of this compound against a wide range of biological targets and disease models. This could include screening for activity against other viruses, different types of cancer, neurodegenerative diseases, and metabolic disorders. The synthesis and biological evaluation of structural analogues of this compound could also provide valuable insights into its structure-activity relationships and lead to the development of derivatives with improved potency and selectivity for specific targets. researchgate.net
Advanced Delivery Systems for Enhanced Preclinical Efficacy
The poor water solubility and potential instability of this compound present significant challenges for its formulation and delivery. researchgate.netthieme.deamericanpharmaceuticalreview.com To enhance its preclinical efficacy, the development of advanced drug delivery systems is essential. Formulation science offers a range of strategies to overcome the challenges associated with poorly soluble natural products. nih.govresearchgate.netnih.gov
Nanotechnology-Based Formulations: Nanoparticle-based delivery systems, such as nanosuspensions, liposomes, and polymeric nanoparticles, have shown great promise in improving the solubility, stability, and bioavailability of poorly soluble drugs. researchgate.netmdpi.com Encapsulating this compound within these nanocarriers could protect it from degradation, improve its absorption, and potentially enable targeted delivery to specific tissues or cells. researchgate.netmdpi.com
Lipid-Based Formulations: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are another effective approach for enhancing the oral bioavailability of lipophilic compounds like this compound. americanpharmaceuticalreview.comnih.gov These systems can improve the solubilization of the drug in the gastrointestinal tract, leading to better absorption. nih.gov
Other Formulation Strategies: Other formulation strategies that could be explored for this compound include complexation with cyclodextrins and the development of amorphous solid dispersions. americanpharmaceuticalreview.comnih.gov These approaches aim to increase the solubility and dissolution rate of the compound, thereby improving its bioavailability. americanpharmaceuticalreview.comnih.gov
Future research in this area should focus on the systematic development and evaluation of various advanced formulations of this compound. This would involve characterizing the physicochemical properties of the formulations, assessing their stability, and evaluating their pharmacokinetic profiles and efficacy in preclinical animal models. The goal is to develop a formulation that can deliver this compound effectively and consistently, which is a critical step towards its potential clinical translation.
Q & A
What are the structural characteristics of Shizukaol A, and how do they influence its synthetic strategies?
Answer:
this compound is a dimeric sesquiterpene featuring a bicyclic lindenane scaffold with hydroxyl, carbonyl, and methyl groups. Its synthesis relies on [4+2] cycloaddition between monomeric precursors under thermal conditions, as demonstrated in total syntheses using furan-diene intermediates (Figure 9, ). Key challenges include stereochemical control during dimerization and functional group compatibility. Researchers should prioritize spectroscopic validation (e.g., NMR, X-ray crystallography) to confirm stereochemistry and regioselectivity .
What experimental approaches are used to screen this compound’s bioactivity in hepatic cells?
Answer:
Initial screening involves cytotoxicity assays (e.g., MTT) to establish safe dosing ranges (e.g., ≤50 µM for 48 hours, as in Shizukaol D studies ). For metabolic effects, AMPK/ACC phosphorylation is analyzed via Western blot (Thr172 for AMPK, Ser79 for ACC), with metformin as a positive control . Lipid content is quantified using enzymatic assays for triglycerides/cholesterol in HepG2 cells under high-glucose conditions . Dose- and time-dependent protocols are critical to distinguish direct effects from secondary responses.
How can researchers reconcile contradictory findings on this compound’s mechanism (e.g., AMPK activation vs. Wnt pathway inhibition)?
Answer:
Contradictions may arise from:
- Cell-specific signaling : AMPK activation (e.g., HepG2 lipid metabolism ) and Wnt inhibition (e.g., liver cancer apoptosis ) could occur in parallel pathways.
- Dose dependency : Low concentrations (1–10 µM) may target AMPK, while higher doses (>20 µM) induce apoptosis via β-catenin suppression .
- Experimental design : Use isoform-specific AMPK inhibitors (e.g., Compound C) and Wnt activators (e.g., Wnt3a-conditioned media ) to isolate mechanisms. Multi-omics approaches (e.g., RNA-seq) can identify crosstalk between pathways .
What methodological considerations are critical for studying this compound’s anti-inflammatory effects?
Answer:
For microglial inflammation models (e.g., BV2 cells):
- Biomarkers : Measure NO, TNF-α, and IL-1β via ELISA/Griess assay.
- Pathway analysis : Use Western blot for JNK/AP-1 signaling (phospho-c-Jun, nuclear translocation ).
- Specificity controls : Include TLR4 inhibitors (e.g., TAK-242) to confirm LPS-dependent effects. Dose-response curves (0–50 µM) and time courses (6–24h) are essential to differentiate anti-inflammatory from cytotoxic effects .
How can researchers address challenges in stereochemical control during this compound synthesis?
Answer:
- Precursor design : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce stereochemistry in monomeric units .
- Reaction optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature to favor desired cycloaddition stereoisomers .
- Post-synthetic modification : Enzymatic resolution or chiral chromatography can purify diastereomers. X-ray crystallography is mandatory for absolute configuration confirmation .
What strategies validate this compound’s role in mitochondrial dysfunction studies?
Answer:
- Mitochondrial membrane potential (Δψm) : Use JC-1 dye or TMRM fluorescence to detect depolarization .
- ATP/AMP ratios : Quantify via HPLC or luminescence assays under shizukaol treatment.
- Respiration assays : Measure oxygen consumption (Seahorse Analyzer) with inhibitors (e.g., oligomycin, FCCP) to dissect electron transport chain effects . Compare with known uncouplers (e.g., CCCP) to benchmark potency.
How should researchers design experiments to assess this compound’s dual role in apoptosis and proliferation?
Answer:
- Apoptosis markers : Flow cytometry for sub-G1 populations and Western blot for cleaved PARP/caspase-3 .
- Proliferation assays : Colony formation (14-day culture) and EdU incorporation to quantify DNA synthesis.
- Pathway crosstalk : Co-treat with Wnt activators (e.g., β-catenin transfection ) or AMPK inhibitors to test mechanistic overlap. Time-lapse imaging can capture dynamic cell fate decisions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
